molecular formula C18H26N4O B2494451 N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide CAS No. 1465361-04-9

N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide

Cat. No.: B2494451
CAS No.: 1465361-04-9
M. Wt: 314.433
InChI Key: SKABGIUCZSIIBN-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanocyclopentyl group, a dimethylamino phenyl group, and an acetamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Introduction of the dimethylamino phenyl group: This step involves the reaction of a suitable phenyl derivative with dimethylamine in the presence of a catalyst.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]propionamide
  • N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]butyramide

Uniqueness

N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-21(2)16-8-6-7-15(11-16)12-22(3)13-17(23)20-18(14-19)9-4-5-10-18/h6-8,11H,4-5,9-10,12-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKABGIUCZSIIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN(C)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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